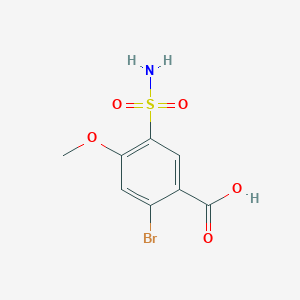

2-Bromo-4-methoxy-5-sulfamoylbenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-methoxy-5-sulfamoylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO5S/c1-15-6-3-5(9)4(8(11)12)2-7(6)16(10,13)14/h2-3H,1H3,(H,11,12)(H2,10,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRSLFHRVLJWBFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)Br)C(=O)O)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Selection of Brominating Agents:

The bromination of the aromatic ring is a critical step. The choice of brominating agent significantly impacts the atom economy and the nature of the waste generated.

Elemental Bromine (Br₂): While effective, using Br₂ in an electrophilic substitution reaction produces one equivalent of hydrogen bromide (HBr) as a byproduct for every equivalent of bromine incorporated. This limits the theoretical atom economy.

N-Bromosuccinimide (NBS): NBS is another common brominating agent. While it can be more selective, it generates succinimide (B58015) as a stoichiometric byproduct. Given the molecular weight of succinimide (99.08 g/mol ), this can represent a significant waste stream.

In-situ Generated Bromine: An alternative approach involves the in-situ generation of bromine from more benign starting materials. For instance, the oxidation of bromide salts (like NaBr or KBr) with an oxidizing agent such as hydrogen peroxide (H₂O₂) or a bromate (B103136) (BrO₃⁻) can be more atom-economical. google.com A patented method for a related compound, 2-bromo-5-methoxybenzoic acid, utilizes an alkali metal bromide and bromate in an organic acid solution, which represents a move towards higher efficiency. google.com

| Brominating Agent | Byproduct(s) | Atom Economy Impact | Notes |

| Bromine (Br₂) + Catalyst | HBr | Moderate | HBr is a corrosive gas that must be neutralized, creating salt waste. |

| N-Bromosuccinimide (NBS) | Succinimide | Low | The byproduct has a higher molecular weight than HBr, reducing atom economy. |

| KBr / KBrO₃ | H₂O, K⁺ salts | Higher | Byproducts are water and salts, which can be more environmentally benign. |

This interactive table compares common brominating agents and their impact on atom economy.

Sulfamoylation Route Optimization:

The introduction of the sulfamoyl group (-SO₂NH₂) is another key transformation. Traditional methods often involve chlorosulfonation with chlorosulfonic acid (ClSO₃H) followed by amination. This process generates significant amounts of acidic waste (HCl and excess H₂SO₄) and requires careful handling of the highly corrosive chlorosulfonic acid. Greener strategies could involve:

Minimizing the excess of chlorosulfonic acid used.

Developing catalytic methods for direct sulfamoylation, although this remains a significant challenge in synthetic chemistry.

Solvent and Catalyst Management:

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy serves as the cornerstone for determining the carbon-hydrogen framework of this compound. Through one- and two-dimensional experiments, the precise location of each proton and carbon atom can be established.

The ¹H-NMR spectrum of this compound is anticipated to display distinct signals corresponding to each type of non-equivalent proton in the molecule. The aromatic region is simplified due to the substitution pattern, showing two singlets for the isolated aromatic protons. The protons of the carboxyl, sulfamoyl, and methoxy (B1213986) groups will also produce characteristic signals.

The expected chemical shifts are influenced by the electronic environment created by the various substituents. The electron-withdrawing nature of the carboxyl, sulfamoyl, and bromo groups generally leads to a downfield shift (deshielding) for nearby protons, while the electron-donating methoxy group causes an upfield shift (shielding). bohrium.comdocbrown.info

Predicted ¹H-NMR Assignments:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

|---|---|---|---|---|

| Carboxyl (-COOH ) | > 12.0 | Broad Singlet | 1H | Chemical shift is concentration and solvent dependent; signal is often broad due to hydrogen bonding and chemical exchange. |

| Aromatic (H-6) | 8.0 - 8.2 | Singlet | 1H | Positioned between two electron-withdrawing groups (Bromo and Sulfamoyl), resulting in a significant downfield shift. |

| Aromatic (H-3) | 7.2 - 7.4 | Singlet | 1H | Located ortho to the electron-donating methoxy group, leading to a more upfield position compared to H-6. |

| Sulfamoyl (-SO₂NH₂ ) | 7.3 - 7.6 | Broad Singlet | 2H | Chemical shift can vary and the signal is often broad due to quadrupolar relaxation and exchange. |

The proton-decoupled ¹³C-NMR spectrum is expected to show eight distinct signals, corresponding to the eight non-equivalent carbon atoms in the molecule. The chemical shifts are highly dependent on the attached substituent and its electronic effect (ipso, ortho, meta, para). Data from analogous structures such as 2-bromoanisole (B166433) and substituted benzoic acids aid in the prediction of these shifts. chemicalbook.comspectrabase.comchemicalbook.comchemicalbook.com

Predicted ¹³C-NMR Assignments:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| Carboxyl (-C OOH) | 165 - 170 | Typical range for an aromatic carboxylic acid carbon. |

| Aromatic (C-4) | 158 - 162 | Attached to the strongly electron-donating methoxy group, resulting in a significant downfield shift (shielding of the nucleus). |

| Aromatic (C-5) | 138 - 142 | Attached to the electron-withdrawing sulfamoyl group. |

| Aromatic (C-1) | 133 - 137 | Ipso-carbon attached to the carboxyl group. |

| Aromatic (C-6) | 130 - 134 | Aromatic CH carbon deshielded by adjacent bromo and sulfamoyl groups. |

| Aromatic (C-3) | 115 - 119 | Aromatic CH carbon shielded by the adjacent methoxy group. |

| Aromatic (C-2) | 112 - 116 | Attached to the bromine atom. |

While 1D NMR provides chemical shift and multiplicity data, 2D NMR experiments are indispensable for confirming the complex structural assembly.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. For this molecule, no significant cross-peaks are expected as the two aromatic protons (H-3 and H-6) are isolated and not coupled to each other.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons to which they are directly attached. columbia.edu Expected correlations would be observed between:

The methoxy proton signal (~4.0 ppm) and the methoxy carbon signal (~57 ppm).

The H-3 aromatic proton signal (~7.3 ppm) and the C-3 carbon signal (~117 ppm).

The H-6 aromatic proton signal (~8.1 ppm) and the C-6 carbon signal (~132 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals two- and three-bond correlations between protons and carbons, which is critical for piecing together the molecular structure, especially for connecting quaternary carbons and different spin systems. libretexts.orgnih.gov Key expected correlations that would confirm the substitution pattern include:

Methoxy Protons (H of -OCH₃): A strong three-bond correlation to C-3 and C-5, and a two-bond correlation to C-4.

Aromatic Proton (H-3): Three-bond correlations to the carboxyl carbon (C-1) and C-5, and two-bond correlations to C-2 and C-4.

Aromatic Proton (H-6): Three-bond correlations to C-2 and C-4, and a two-bond correlation to C-1 and C-5.

These HMBC correlations would provide unambiguous proof of the relative positions of the bromo, methoxy, sulfamoyl, and carboxyl groups on the benzene (B151609) ring. nih.govresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the principal functional groups within a molecule by detecting their characteristic vibrational frequencies. rsc.org

The IR spectrum of this compound would present a complex but interpretable pattern of absorption bands. Each functional group contributes signature vibrations.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

|---|---|---|---|

| 3400 - 3250 | N-H Asymmetric & Symmetric Stretch | Sulfamoyl (-SO₂NH₂) | Medium |

| 3300 - 2500 | O-H Stretch | Carboxyl (-COOH) | Strong, Very Broad |

| ~3100 | C-H Aromatic Stretch | Aromatic Ring | Medium-Weak |

| 2960 - 2850 | C-H Aliphatic Stretch | Methoxy (-OCH₃) | Medium-Weak |

| 1710 - 1680 | C=O Stretch | Carboxyl (-COOH) | Strong, Sharp |

| 1600 - 1450 | C=C Aromatic Ring Stretch | Aromatic Ring | Medium |

| 1350 - 1315 | S=O Asymmetric Stretch | Sulfamoyl (-SO₂NH₂) | Strong |

| ~1250 | C-O Asymmetric Stretch | Aryl Ether (-OCH₃) | Strong |

| 1190 - 1145 | S=O Symmetric Stretch | Sulfamoyl (-SO₂NH₂) | Strong |

| ~1040 | C-O Symmetric Stretch | Aryl Ether (-OCH₃) | Medium |

| 930 - 900 | S-N Stretch | Sulfamoyl (-SO₂NH₂) | Medium |

The very broad O-H stretch of the carboxylic acid dimer is a hallmark feature. docbrown.inforesearchgate.netquora.com The sulfamoyl group is clearly identified by its strong, distinct S=O stretching bands and the N-H stretching vibrations. jst.go.jpresearchgate.netresearchgate.netacs.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the molecular weight of the compound and offers insight into its structure through the analysis of its fragmentation patterns under ionization.

The molecular formula of the compound is C₈H₈BrNO₅S. The presence of bromine, with its two major isotopes ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), results in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments. This pattern consists of two peaks of nearly equal intensity separated by two mass units (M and M+2), which is a definitive indicator of a single bromine atom in the ion. openstax.orgjove.com

Calculated Exact Mass (M): 308.9361 u (for ⁷⁹Br)

Calculated Exact Mass (M+2): 310.9340 u (for ⁸¹Br)

The fragmentation of the molecular ion is dictated by the stability of the resulting fragments and the nature of the functional groups. libretexts.org Aromatic sulfonamides, in particular, exhibit characteristic fragmentation pathways, such as the neutral loss of sulfur dioxide. nih.govresearchgate.netacs.orgresearchgate.netnih.gov

Predicted Mass Spectrometry Fragmentation:

| m/z Value (for ⁷⁹Br) | Proposed Fragment | Neutral Loss | Notes |

|---|---|---|---|

| 309 / 311 | [M]⁺ | - | Molecular ion peak cluster, showing the characteristic ~1:1 ratio for bromine. |

| 292 / 294 | [M - OH]⁺ | •OH (17) | Loss of a hydroxyl radical from the carboxyl group. |

| 264 / 266 | [M - COOH]⁺ | •COOH (45) | Loss of the carboxyl radical. |

| 245 / 247 | [M - SO₂]⁺ | SO₂ (64) | A common rearrangement and fragmentation pathway for aromatic sulfonamides. nih.govresearchgate.net |

| 229 / 231 | [M - SO₂NH₂]⁺ | •SO₂NH₂ (80) | Cleavage of the sulfamoyl group. |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule by measuring its mass with extremely high accuracy. For this compound, with the chemical formula C₈H₈BrNO₅S, the theoretical exact mass can be calculated by summing the masses of its constituent isotopes.

This technique distinguishes the target compound from others with the same nominal mass but different elemental formulas. The experimentally determined mass from an HRMS analysis is expected to align closely with the theoretical value, typically within a few parts per million (ppm), thereby verifying the molecular formula.

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₈BrNO₅S |

| Theoretical Exact Mass (Monoisotopic) | 308.9388 Da |

| Isotopes Used in Calculation | ¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O, ³²S |

Analysis of Characteristic Fragmentation Patterns

Mass spectrometry, particularly when coupled with tandem techniques (MS/MS), provides structural information through the analysis of fragmentation patterns. When ionized, this compound is expected to break apart in a predictable manner based on the lability of its chemical bonds and the stability of the resulting fragments.

A key and diagnostic fragmentation pathway for aromatic sulfonamides is the neutral loss of sulfur dioxide (SO₂), corresponding to a loss of approximately 64 Da. researchgate.netnih.gov Other predictable fragmentations include the loss of the hydroxyl group (•OH) or water (H₂O) from the carboxylic acid moiety, cleavage of the methyl group (•CH₃) from the methoxy ether, and loss of the bromine atom (•Br). Analyzing the masses of these fragments helps to piece together the molecular structure and confirm the connectivity of the functional groups.

| Proposed Fragmentation | Neutral Loss (Da) | Resulting Fragment m/z (for [M+H]⁺) |

|---|---|---|

| Loss of Hydroxyl Radical (•OH) | 17.00 | 292.93 |

| Loss of Water (H₂O) | 18.01 | 291.93 |

| Loss of Carboxyl Radical (•COOH) | 45.00 | 264.94 |

| Loss of Sulfur Dioxide (SO₂) | 63.96 | 245.98 |

| Loss of Sulfamoyl Radical (•SO₂NH₂) | 79.97 | 229.97 |

| Loss of Bromine Radical (•Br) | 78.92 | 231.02 |

X-ray Crystallography for Solid-State Structure Determination

While specific crystallographic data for this compound are not publicly available, the principles of X-ray crystallography and data from analogous structures allow for a detailed prediction of its solid-state characteristics.

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of the compound were analyzed, this technique would reveal the bond lengths, bond angles, and torsion angles of the molecule.

The analysis would confirm the substitution pattern on the benzene ring and detail the conformation of the flexible substituent groups—the carboxylic acid, methoxy, and sulfamoyl moieties. The torsion angles between the plane of the benzene ring and these functional groups would be determined, providing insight into steric hindrance and intramolecular interactions. As the molecule is achiral, its crystal structure would be centrosymmetric unless it crystallizes in a chiral space group.

The solid-state packing of this compound would be governed by a network of intermolecular interactions. nih.govresearchgate.net The molecule contains potent hydrogen bond donors (the carboxylic acid -OH and the sulfamoyl -NH₂) and multiple acceptors (the sulfonyl oxygens, the carboxylic carbonyl and hydroxyl oxygens, and the methoxy oxygen).

It is highly probable that the crystal structure would feature robust hydrogen bonding motifs. These would likely include the classic carboxylic acid dimer, where two molecules are linked via strong O-H···O hydrogen bonds. acs.org Furthermore, the sulfonamide group is known to form extensive networks, with the N-H groups donating to the sulfonyl or carboxyl oxygens of neighboring molecules, creating chains, sheets, or more complex three-dimensional architectures. nih.govacs.orgresearchgate.net

An additional interaction that may play a role in the crystal packing is halogen bonding. The bromine atom, possessing an electropositive region known as a σ-hole, could interact with an electron-rich oxygen or nitrogen atom on an adjacent molecule, further stabilizing the crystal lattice.

Elemental Analysis (CHNS) for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a sample. azom.comvelp.com The method involves the complete combustion of a small, precisely weighed amount of the compound. The resulting gases (CO₂, H₂O, N₂, and SO₂) are separated and quantified, allowing for the calculation of the percentage of each element in the original sample.

The experimental results are then compared to the theoretical percentages calculated from the molecular formula (C₈H₈BrNO₅S). A close correlation between the experimental and theoretical values provides strong evidence for the compound's purity and confirms its empirical formula. azom.com

| Element | Symbol | Theoretical Mass Percentage (%) |

|---|---|---|

| Carbon | C | 31.09 |

| Hydrogen | H | 2.61 |

| Nitrogen | N | 4.53 |

| Sulfur | S | 10.37 |

| Oxygen | O | 25.88 |

| Bromine | Br | 25.52 |

Computational studies have been performed on structurally related molecules, such as other substituted benzoic acids and sulfonamides. semanticscholar.orgresearchgate.netresearchgate.net These studies utilize methods like DFT to explore molecular geometry, electronic structure, and reactivity. nih.govresearchgate.net For instance, research on similar compounds often involves:

Density Functional Theory (DFT) Calculations: A common method to investigate the electronic structure of molecules. nih.gov It is used to predict various properties without conducting physical experiments.

Geometry Optimization: A process to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy state. researchgate.net

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's chemical reactivity and electronic transitions. researchgate.netresearchgate.net The energy gap between them indicates the molecule's stability. nih.gov

Molecular Electrostatic Potential (MEP): This mapping helps to visualize the charge distribution on a molecule's surface, identifying sites prone to electrophilic and nucleophilic attack. semanticscholar.orgresearchgate.net

Natural Bond Orbital (NBO) Analysis: This analysis provides insights into charge distribution, hybridization, and the delocalization of electron density within the molecule, explaining bonding interactions and stability. wikipedia.orgwisc.edujuniperpublishers.com

Molecular Dynamics (MD) Simulations: These simulations model the physical movements of atoms and molecules over time, providing information on conformational flexibility and stability in different environments. frontiersin.org

Quantum Chemical Descriptors: These are values calculated from the electronic structure that quantify aspects of a molecule's reactivity, such as hardness, chemical potential, and electrophilicity index. semanticscholar.org

While the principles of these computational methods are well-established, the specific data tables, research findings, and detailed analyses for this compound as requested in the outline are absent from the current body of scientific literature. Therefore, the generation of the specified article with scientifically accurate, source-based content for each subsection is not possible at this time.

Computational Chemistry and Quantum Mechanical Studies of 2 Bromo 4 Methoxy 5 Sulfamoylbenzoic Acid

In Silico Modeling of Molecular Interactions

In silico modeling provides a powerful computational lens to examine the interactions between a small molecule, such as 2-Bromo-4-methoxy-5-sulfamoylbenzoic acid, and its potential biological targets at an atomic level. nih.gov These methods are crucial in modern drug discovery for predicting how a ligand (the small molecule) will bind to a receptor (typically a protein), elucidating the fundamental biochemical processes involved. nih.govnih.gov

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. researchgate.net The primary goal is to simulate the binding process and estimate the affinity of the ligand for the receptor, which is crucial for identifying potential drug candidates and optimizing lead compounds. nih.govresearchgate.net The process fundamentally involves two key components: a search algorithm and a scoring function. nih.govnih.gov

Search Algorithms: The role of the search algorithm is to explore the vast conformational space of the ligand and its possible orientations within the receptor's binding site. asianjpr.comresearchgate.net This involves sampling different positions, orientations, and internal conformations of the ligand. Early models treated both the ligand and receptor as rigid bodies, a concept derived from the "lock-and-key" theory. nih.govasianjpr.com However, contemporary algorithms often incorporate ligand flexibility and, to a more limited extent, receptor flexibility, aligning with the "induced-fit" theory, which posits that the receptor can change shape to accommodate the ligand. nih.govasianjpr.com Common search strategies include:

Systematic Searches: These methods exhaustively explore the conformational space but can be computationally intensive.

Stochastic Methods: Techniques like Monte Carlo and genetic algorithms introduce randomness into the search, allowing for a broader and often more efficient exploration of possible binding poses. nih.govasianjpr.com

Deterministic Searches: These approaches use energy minimization and molecular dynamics to find stable conformations. nih.gov

Scoring Functions: Once a set of possible binding poses is generated by the search algorithm, a scoring function is used to evaluate and rank them. nih.gov The scoring function estimates the binding free energy of the protein-ligand complex. researchgate.net A lower score typically indicates a more favorable binding interaction. These functions are designed to distinguish between correct and incorrect binding modes and to correlate scores with experimental binding affinities. researchgate.net They account for various physicochemical principles, including electrostatic interactions, van der Waals forces, solvation effects, and hydrogen bonding. nih.gov Consensus scoring, which uses multiple different scoring functions to evaluate a pose, can often improve the accuracy of predictions. nih.gov

The table below summarizes the core components of ligand-receptor docking.

| Component | Function | Theoretical Basis | Common Approaches |

| Search Algorithm | Generates potential ligand conformations and orientations (poses) within the receptor's binding site. | Lock-and-Key (Rigid) & Induced-Fit (Flexible). nih.gov | Monte Carlo, Genetic Algorithms, Molecular Dynamics. nih.govasianjpr.com |

| Scoring Function | Estimates the binding affinity for each pose and ranks them to identify the most likely binding mode. | Physicochemical principles (e.g., electrostatics, van der Waals forces). nih.gov | Force-field based, empirical, knowledge-based functions. nih.gov |

The specific chemical structure of this compound dictates the types of non-covalent interactions it can form with a receptor, which are critical for molecular recognition. nih.gov Identifying these potential "binding hotspots"—regions on the molecule that contribute significantly to the binding energy—is a key goal of in silico analysis. nih.govacs.org The primary interaction motifs predicted for this compound are hydrogen bonding, halogen bonding, and π-π stacking. nih.govaip.org

Hydrogen Bonding: The molecule possesses several functional groups capable of acting as hydrogen bond donors and acceptors. The carboxylic acid group (-COOH) can donate a hydrogen bond from its hydroxyl group and accept hydrogen bonds at both of its oxygen atoms. The sulfonamide group (-SO₂NH₂) is also a potent interaction site, with the N-H bonds acting as donors and the sulfonyl oxygens acting as strong acceptors. The methoxy (B1213986) group (-OCH₃) can act as a hydrogen bond acceptor.

Halogen Bonding: The bromine atom on the aromatic ring is a potential halogen bond donor. A halogen bond is a non-covalent interaction where an electrophilic region (known as a σ-hole) on the halogen atom interacts with a nucleophilic site, such as a lone pair on an oxygen or nitrogen atom in a receptor. nih.govaip.org This type of interaction is increasingly recognized for its importance in ligand-protein binding.

π-π Stacking: The substituted benzene (B151609) ring provides a platform for π-π stacking interactions. rsc.org This occurs when the aromatic ring of the ligand stacks parallel to an aromatic ring of an amino acid residue (like phenylalanine, tyrosine, or tryptophan) in the receptor's binding pocket. nih.govlibretexts.org These interactions are driven by a combination of van der Waals forces and electrostatic effects.

The potential interaction motifs for this compound are detailed in the table below.

| Interaction Motif | Functional Group(s) Involved | Role in Binding |

| Hydrogen Bonding (Donor) | Carboxylic acid (-OH), Sulfonamide (-NH₂) | Forms directed, stabilizing interactions with acceptor atoms (O, N) in the receptor. |

| Hydrogen Bonding (Acceptor) | Carboxylic acid (C=O), Sulfonamide (S=O), Methoxy (-O-) | Accepts hydrogen bonds from donor groups (e.g., -OH, -NH) in the receptor. |

| Halogen Bonding | Bromo (-Br) group | The bromine atom acts as an electrophilic donor to a nucleophilic atom in the receptor. aip.org |

| π-π Stacking | Substituted benzene ring | Engages in stacking interactions with aromatic residues in the binding pocket. nih.govrsc.org |

| Ionic Interactions | Carboxylic acid (deprotonated -COO⁻) | Can form strong salt bridges with positively charged residues (e.g., Arginine, Lysine) in the receptor. |

These predicted interactions provide a theoretical framework for understanding how this compound might orient itself within a biological target. Computational docking studies would aim to identify specific amino acid residues that form these hydrogen bonds, halogen bonds, and stacking interactions, thereby building a detailed model of the ligand-receptor complex.

Analytical Method Development and Separation Science for 2 Bromo 4 Methoxy 5 Sulfamoylbenzoic Acid

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC is a cornerstone for the purity assessment and quantitative analysis of "2-Bromo-4-methoxy-5-sulfamoylbenzoic acid." The development of reliable HPLC methods is a multi-faceted process involving the optimization of various parameters to achieve adequate separation from impurities and related substances.

The choice between isocratic and gradient elution is a critical step in HPLC method development for purity assessment. Isocratic elution, where the mobile phase composition remains constant throughout the run, is often preferred for its simplicity and robustness in separating a limited number of compounds with similar polarities. However, for complex samples containing impurities with a wide range of hydrophobicities, a gradient elution method is typically necessary.

In a gradient method, the proportion of the organic solvent in the mobile phase is increased over time. This allows for the effective elution of both early-eluting polar impurities and late-eluting non-polar impurities within a reasonable timeframe, providing a comprehensive purity profile of "this compound." A typical gradient might start with a high percentage of aqueous phase to retain and separate polar impurities, followed by a gradual increase in the organic phase to elute the main compound and any non-polar impurities.

A hypothetical gradient program for the analysis of "this compound" could be structured as follows:

| Time (minutes) | % Aqueous Phase (e.g., 0.1% Formic Acid in Water) | % Organic Phase (e.g., Acetonitrile) |

| 0 | 95 | 5 |

| 20 | 5 | 95 |

| 25 | 5 | 95 |

| 26 | 95 | 5 |

| 30 | 95 | 5 |

This table is interactive and can be sorted by column.

The selection of the stationary phase is paramount in achieving the desired selectivity and resolution. For a polar compound like "this compound," reversed-phase (RP) chromatography is the most common approach. In RP-HPLC, a non-polar stationary phase, such as C18 (octadecylsilane) or C8 (octylsilane), is used with a polar mobile phase. The retention of the analyte is primarily based on hydrophobic interactions.

The choice between different reversed-phase columns depends on factors such as particle size, pore size, and surface chemistry. For instance, end-capped C18 columns are often used to minimize peak tailing for polar and basic compounds. The optimization process involves screening various RP columns to find the one that provides the best separation of the target compound from its potential impurities.

While less common for this type of analyte, normal-phase (NP) chromatography, which utilizes a polar stationary phase and a non-polar mobile phase, could be explored for the separation of specific isomers or impurities that are not well-resolved by RP-HPLC.

Once an HPLC method is developed and validated, it can be used for the quantitative analysis of "this compound." This typically involves the use of an external standard method. A calibration curve is constructed by injecting known concentrations of a reference standard of "this compound" and plotting the peak area against the concentration. The concentration of the analyte in a sample is then determined by comparing its peak area to the calibration curve.

Key parameters for a quantitative HPLC method include:

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is often suitable.

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

Flow Rate: Typically around 1.0 mL/min.

Detection: UV detection at a wavelength where the analyte has maximum absorbance.

Injection Volume: A consistent volume, for example, 10 µL.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry, making it an invaluable tool for the analysis of "this compound."

LC-MS/MS is particularly useful for the structural confirmation of "this compound" and the identification of unknown impurities. After separation by LC, the analyte enters the mass spectrometer, where it is ionized. The parent ion is then selected and fragmented to produce a characteristic pattern of daughter ions. This fragmentation pattern serves as a fingerprint for the molecule, confirming its identity.

For trace analysis, LC-MS/MS offers exceptional sensitivity, allowing for the detection and quantification of impurities at very low levels. This is crucial for ensuring the safety and efficacy of pharmaceutical products. Multiple Reaction Monitoring (MRM) is a common scan mode used in trace analysis, where specific parent-to-daughter ion transitions are monitored, significantly reducing background noise and enhancing sensitivity.

Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like "this compound." The optimization of ESI conditions is critical for maximizing the ionization efficiency and, consequently, the sensitivity of the analysis. ESI can be operated in either positive or negative ion mode. For a benzoic acid derivative, negative ion mode is often preferred due to the acidic nature of the carboxylic acid group, which readily forms a [M-H]⁻ ion.

Key ESI parameters that require optimization include:

Capillary Voltage: The voltage applied to the ESI needle.

Nebulizing Gas Flow: The flow rate of the gas used to create the aerosol.

Drying Gas Flow and Temperature: The flow rate and temperature of the gas used to evaporate the solvent from the droplets.

Fragmentor Voltage: The voltage applied to induce in-source fragmentation, which can be optimized to produce the desired precursor ion.

A hypothetical set of optimized ESI-MS/MS parameters for the analysis of "this compound" is presented below:

| Parameter | Setting |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| Capillary Voltage | 3500 V |

| Nebulizer Pressure | 40 psi |

| Drying Gas Flow | 10 L/min |

| Drying Gas Temperature | 350 °C |

| MRM Transition | e.g., m/z [Parent Ion] -> m/z [Daughter Ion] |

This table is interactive and can be sorted by column.

By carefully developing and validating these sophisticated analytical methods, a comprehensive understanding of the purity, stability, and quality of "this compound" can be achieved.

Multiple Reaction Monitoring (MRM) Transition Development

Multiple Reaction Monitoring (MRM) is a highly selective and sensitive mass spectrometry technique used for quantifying specific analytes in complex mixtures. labce.comwikipedia.org The development of an MRM method involves the selection of a precursor ion, typically the molecular ion or a protonated/deprotonated molecule, and one or more product ions generated through collision-induced dissociation. labce.com

For this compound, the initial step would be to determine its molecular weight and predict its behavior in the mass spectrometer source. The precursor ion would be selected in the first quadrupole (Q1). This ion is then fragmented in the collision cell (Q2), and specific product ions are monitored in the third quadrupole (Q3). washington.edu The combination of the precursor ion and a product ion is known as an MRM transition. labce.com

To ensure specificity and sensitivity, multiple transitions are typically monitored for a single compound. One transition is used for quantification (the most intense and stable), while others serve as qualifiers to confirm the analyte's identity. labce.com The collision energy for each transition is optimized to maximize the signal of the product ion.

Table 1: Hypothetical MRM Transitions for this compound

| Precursor Ion (m/z) | Product Ion (m/z) | Transition Type | Collision Energy (eV) |

| [M-H]⁻ | Fragment 1 | Quantifier | Optimized Value |

| [M-H]⁻ | Fragment 2 | Qualifier | Optimized Value |

| [M+H]⁺ | Fragment 3 | Quantifier | Optimized Value |

| [M+H]⁺ | Fragment 4 | Qualifier | Optimized Value |

This table presents a generalized approach to MRM development. Actual m/z values and collision energies would need to be determined experimentally.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives (if applicable)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. core.ac.uk For non-volatile compounds like this compound, derivatization is necessary to increase their volatility and thermal stability, making them amenable to GC-MS analysis.

A typical GC-MS method would involve the separation of the derivatized analyte on a capillary column, followed by ionization and detection by a mass spectrometer. The choice of the column's stationary phase is critical for achieving good chromatographic resolution. The mass spectrometer provides detailed structural information, which aids in the identification and quantification of the analyte. core.ac.uk

Derivatization Strategies for Enhanced Analytical Performance

Derivatization is a chemical modification process used to improve the analytical properties of a compound. For this compound, derivatization can enhance chromatographic resolution, detection sensitivity, and ionization efficiency in mass spectrometry. researchgate.netmdpi.com

Chemical Derivatization for Improved Chromatographic Resolution

The polar nature of the carboxylic acid and sulfamoyl groups in this compound can lead to poor peak shape and retention in reversed-phase liquid chromatography. Derivatization of the carboxylic acid group, for instance, by esterification, can reduce its polarity, leading to better interaction with the stationary phase and improved peak symmetry.

Strategies for Enhancing Detection Sensitivity

Derivatization can significantly improve the sensitivity of detection, particularly in LC-MS. By introducing a readily ionizable group, the efficiency of analyte ionization in the mass spectrometer source can be dramatically increased. nih.gov For example, derivatizing the carboxylic acid with a reagent containing a tertiary amine will result in a derivative that is highly responsive in positive ion electrospray ionization. nih.gov

Charge-Switch Derivatization Approaches for LC-MS/MS

Charge-switch derivatization is a powerful strategy that reverses the charge of the analyte, often leading to a substantial increase in sensitivity. nih.govlongdom.org For an acidic compound like this compound, which would typically be analyzed in negative ion mode, a charge-switch derivatization would convert it into a positively charged derivative. This allows for analysis in the often more sensitive and stable positive ion mode. mdpi.com Reagents such as N-(4-aminomethylphenyl)-pyridinium (AMPP) can be used for this purpose, leading to a 10- to 30-fold increase in ionization efficiency. mdpi.comnih.gov

Table 2: Common Derivatization Reagents and Their Applications

| Derivatization Reagent | Target Functional Group | Purpose |

| Diazomethane | Carboxylic Acid | Improved GC volatility, Improved LC retention |

| Alkyl Halides (e.g., Methyl Iodide) | Carboxylic Acid | Improved GC volatility, Improved LC retention |

| Silylating Agents (e.g., BSTFA) | Carboxylic Acid, Sulfonamide | Increased volatility for GC-MS |

| N-(4-aminomethylphenyl)-pyridinium (AMPP) | Carboxylic Acid | Charge-switch for enhanced LC-MS/MS sensitivity nih.gov |

| Dimethylaminophenacyl Bromide (DmPABr) | Carboxylic Acid | Charge reversal for enhanced LC-MS/MS sensitivity longdom.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.